molecular formula C18H17N3O8S2 B14083860 3-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid CAS No. 101721-50-0

3-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid

Cat. No.: B14083860
CAS No.: 101721-50-0
M. Wt: 467.5 g/mol
InChI Key: PYXDYQPKMMAGNB-UHFFFAOYSA-N
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Description

1,5-Naphthalenedisulfonic acid, 3-[2-(4-amino-2,5-dimethoxyphenyl)diazenyl]- is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its naphthalene core substituted with sulfonic acid groups and an azo linkage to an amino-dimethoxyphenyl group. It is often used in dye chemistry due to its vibrant color properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Naphthalenedisulfonic acid, 3-[2-(4-amino-2,5-dimethoxyphenyl)diazenyl]- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation and coupling reactions.

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthalenedisulfonic acid, 3-[2-(4-amino-2,5-dimethoxyphenyl)diazenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium dithionite in aqueous solution.

    Substitution: Alcohols in the presence of acid catalysts.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Amines.

    Substitution: Sulfonate esters.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo group can undergo reversible redox reactions, making it useful in various chemical processes. The sulfonic acid groups enhance the compound’s solubility in water and its ability to interact with other molecules through hydrogen bonding and ionic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Naphthalenedisulfonic acid, 3-[2-(4-amino-2,5-dimethoxyphenyl)diazenyl]- is unique due to its combination of sulfonic acid groups, azo linkage, and amino-dimethoxyphenyl moiety. This combination imparts distinct chemical properties, such as enhanced solubility, vibrant color, and versatile reactivity, making it valuable in various scientific and industrial applications.

Properties

CAS No.

101721-50-0

Molecular Formula

C18H17N3O8S2

Molecular Weight

467.5 g/mol

IUPAC Name

3-[(4-amino-2,5-dimethoxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid

InChI

InChI=1S/C18H17N3O8S2/c1-28-15-9-14(16(29-2)8-13(15)19)21-20-10-6-12-11(18(7-10)31(25,26)27)4-3-5-17(12)30(22,23)24/h3-9H,19H2,1-2H3,(H,22,23,24)(H,25,26,27)

InChI Key

PYXDYQPKMMAGNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N)OC)N=NC2=CC3=C(C=CC=C3S(=O)(=O)O)C(=C2)S(=O)(=O)O

Origin of Product

United States

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